molecular formula C19H17F3N4O B2424113 3-(2-methyl-1H-1,3-benzodiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide CAS No. 2380189-67-1

3-(2-methyl-1H-1,3-benzodiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide

Cat. No.: B2424113
CAS No.: 2380189-67-1
M. Wt: 374.367
InChI Key: QCOUZKLNVXZFHP-UHFFFAOYSA-N
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Description

3-(2-methyl-1H-1,3-benzodiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide is a complex organic compound that features a benzodiazole ring, an azetidine ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction involving an appropriate azetidine precursor.

    Attachment of the Trifluoromethylphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the trifluoromethylphenyl group to the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1H-1,3-benzodiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

3-(2-methyl-1H-1,3-benzodiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Telmisartan: A compound with a similar benzodiazole structure, used as an antihypertensive agent.

    1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Another compound with a benzimidazole core, used in materials science.

Uniqueness

What sets 3-(2-methyl-1H-1,3-benzodiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide apart is its combination of the benzodiazole and azetidine rings with a trifluoromethylphenyl group. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, from medicinal chemistry to materials science.

Properties

IUPAC Name

3-(2-methylbenzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O/c1-12-23-16-7-2-3-8-17(16)26(12)15-10-25(11-15)18(27)24-14-6-4-5-13(9-14)19(20,21)22/h2-9,15H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOUZKLNVXZFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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